2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of heterocyclic rings, a sulfanyl group, and various functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and structural features. For example, the cyano group might make it a target for nucleophilic attack, while the trifluoromethyl group could enhance its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Scientific Research Applications
- Imidazole derivatives have been studied for their antimicrobial potential. The compound may exhibit antibacterial, antifungal, or antiviral effects. Further investigations are needed to assess its efficacy against specific pathogens .
- Imidazole-containing compounds have shown promise in cancer research. The compound’s structure suggests potential antitumor activity. Researchers could explore its effects on cancer cell lines and tumor models .
- Some imidazole derivatives exhibit anti-inflammatory and analgesic properties. Investigating the compound’s impact on inflammation and pain pathways could provide valuable insights .
Antimicrobial Activity
Anticancer Properties
Anti-Inflammatory and Analgesic Effects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6OS2/c1-2-15-26-27-17(30-15)25-14(28)9-29-16-11(7-22)12(18(19,20)21)6-13(24-16)10-4-3-5-23-8-10/h3-6,8H,2,9H2,1H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRFHFIQADSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CN=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
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